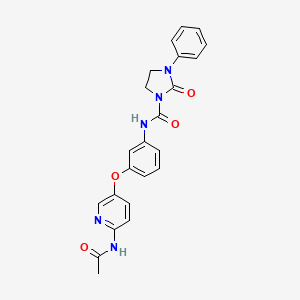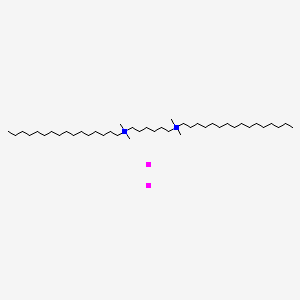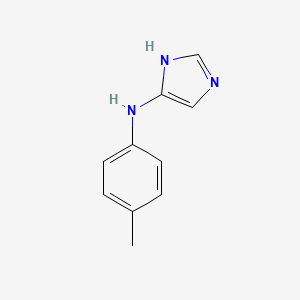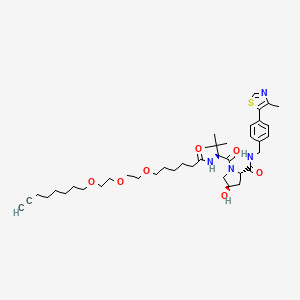
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, an imidazolidine ring, and a phenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the acylation of 6-aminopyridine to form 6-acetamidopyridine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Etherification: The 6-acetamidopyridine is then reacted with 3-hydroxybenzaldehyde to form the corresponding ether. This step often requires a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Imidazolidine Ring Formation: The ether is then subjected to a cyclization reaction with phenyl isocyanate to form the imidazolidine ring. This step is typically carried out under reflux conditions in an inert solvent such as toluene.
Final Coupling: The final step involves coupling the imidazolidine derivative with a carboxamide group. This is usually achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
Medically, N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((6-Aminopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Methylpyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Chloropyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
What sets N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide apart from similar compounds is its specific acetamido group, which enhances its binding affinity and selectivity for certain biological targets. This unique feature makes it a more potent and selective agent in its applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C23H21N5O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[3-(6-acetamidopyridin-3-yl)oxyphenyl]-2-oxo-3-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-16(29)25-21-11-10-20(15-24-21)32-19-9-5-6-17(14-19)26-22(30)28-13-12-27(23(28)31)18-7-3-2-4-8-18/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,24,25,29) |
InChI Key |
MHRNKCDMKBFRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=CC(=C2)NC(=O)N3CCN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)






